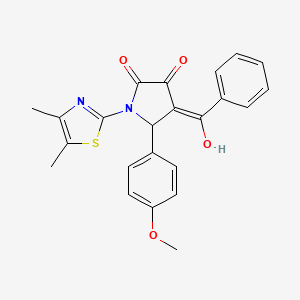

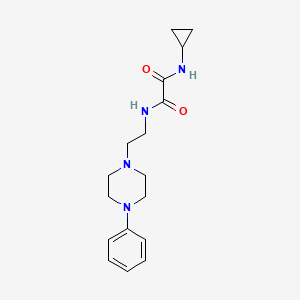

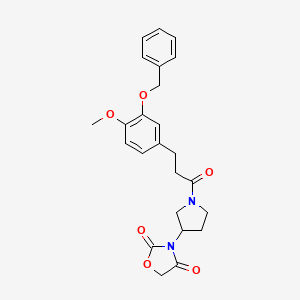

![molecular formula C32H22F8IrN4P B2571618 (2,2'-Bipiridil)bis[2-(4-fluorofenil)piridina]iridio(III) hexafluorofosfato CAS No. 1580547-45-0](/img/structure/B2571618.png)

(2,2'-Bipiridil)bis[2-(4-fluorofenil)piridina]iridio(III) hexafluorofosfato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a complex organometallic compound. It features iridium at its core, coordinated with two 2-(4-fluorophenyl)pyridine ligands and one 2,2’-bipyridyl ligand, with hexafluorophosphate as the counterion. This compound is notable for its applications in organic light-emitting diodes (OLEDs) and other photophysical studies due to its unique luminescent properties.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a catalyst in various organic transformations, including C-H activation and cross-coupling reactions. Its unique electronic properties make it a valuable tool in studying photophysical and photochemical processes.

Biology and Medicine

In biological and medical research, (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is explored for its potential in bioimaging and as a photosensitizer in photodynamic therapy. Its luminescent properties allow for tracking and imaging in biological systems.

Industry

Industrially, this compound is primarily used in the development of OLEDs. Its efficient luminescence and stability make it an ideal candidate for use in display and lighting technologies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically involves the following steps:

Ligand Preparation: The ligands 2-(4-fluorophenyl)pyridine and 2,2’-bipyridyl are synthesized or procured.

Complex Formation: The iridium precursor, often iridium trichloride hydrate, is reacted with the ligands in a suitable solvent such as ethylene glycol or 2-ethoxyethanol under reflux conditions.

Purification: The resulting crude product is purified using techniques like column chromatography or recrystallization.

Counterion Exchange: The purified complex is treated with hexafluorophosphoric acid to exchange the chloride ions with hexafluorophosphate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions

(2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: The iridium center can participate in redox reactions, altering its oxidation state.

Substitution: Ligand exchange reactions where the ligands can be replaced by other coordinating molecules.

Photochemical Reactions: The compound exhibits photoluminescence, making it reactive under light exposure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.

Reduction: Reducing agents like sodium borohydride or hydrazine hydrate are used.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions can produce a variety of iridium complexes with different ligands.

Mecanismo De Acción

The compound exerts its effects through its ability to absorb and emit light. The iridium center, coordinated with the ligands, facilitates efficient intersystem crossing, leading to phosphorescence. This process involves the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process. The molecular targets and pathways involved are primarily related to its interaction with light and the resulting electronic transitions.

Comparación Con Compuestos Similares

Similar Compounds

- (2,2’-Bipyridyl)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate

- (2,2’-Bipyridyl)bis[2-(4-chlorophenyl)pyridine]iridium(III) hexafluorophosphate

Uniqueness

Compared to similar compounds, (2,2’-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is unique due to the presence of the 4-fluorophenyl group, which influences its electronic properties and photophysical behavior. This makes it particularly suitable for applications requiring specific luminescent characteristics.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;trihexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8FN.C10H8N2.3F6P.Ir/c2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-7(2,3,4,5)6;/h2*1-8H;1-8H;;;;/q;;;3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMNJEIZKGYRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=C(C=C2)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24F20IrN4P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

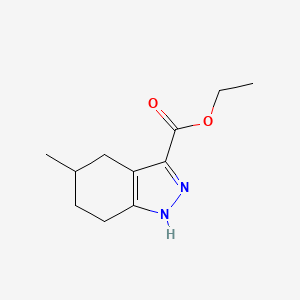

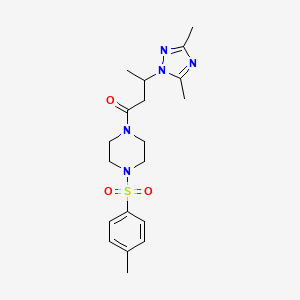

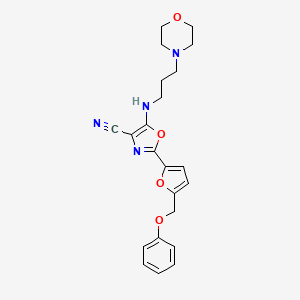

![N-([2,4'-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2571550.png)